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Diamine phosphate - 287488-11-3; 7783-28-0

Diamine phosphate

Catalog Number: EVT-3071744
CAS Number: 287488-11-3; 7783-28-0
Molecular Formula: H9N2O4P
Molecular Weight: 132.056
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Diamine phosphate is a chemical compound that plays a significant role in various scientific and industrial applications. It is classified as an inorganic phosphate and is primarily known for its use as a fertilizer, nutrient supplement, and in biochemical processes. The compound is characterized by its ability to enhance yeast growth and fermentation activity, making it valuable in food and pharmaceutical industries.

Source and Classification

Diamine phosphate can be derived from the reaction of phosphoric acid with ammonium salts. It falls under the category of ammonium phosphates, which are water-soluble inorganic salts. This classification includes diammonium phosphate, which is commonly used in agriculture as a fertilizer due to its high nitrogen and phosphorus content. The chemical formula for diamine phosphate is typically represented as (NH4)2HPO4(NH_4)_2HPO_4 for diammonium phosphate.

Synthesis Analysis

Methods and Technical Details

The synthesis of diamine phosphate involves several methods, primarily focusing on the reaction of ammonia with phosphoric acid. One common method includes:

  1. Direct Neutralization: Ammonia gas is bubbled through a concentrated solution of phosphoric acid, resulting in the formation of diamine phosphate.
  2. Crystallization: The resulting solution can be cooled to precipitate solid diamine phosphate, which can then be filtered and dried.

In laboratory settings, techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize the synthesized compound .

Molecular Structure Analysis

Structure and Data

Diamine phosphate features a tetrahedral molecular geometry around the phosphorus atom, typical for phosphates. The structure consists of a central phosphorus atom bonded to four oxygen atoms, with two of these oxygens also bonded to ammonium ions.

  • Molecular Formula: (NH4)2HPO4(NH_4)_2HPO_4
  • Molecular Weight: Approximately 132.06 g/mol
  • Bond Angles: The bond angles around phosphorus are approximately 109.5 degrees due to its tetrahedral configuration.
Chemical Reactions Analysis

Reactions and Technical Details

Diamine phosphate participates in various chemical reactions, particularly in nutrient cycling within biological systems. Key reactions include:

  1. Hydrolysis: In aqueous solutions, diamine phosphate can hydrolyze to release ammonia and phosphoric acid.
  2. Reactions with Metal Ions: It can chelate metal ions, which influences its role in preventing scale formation in water systems.

The general reaction can be represented as:

(NH4)2HPO42NH3+H3PO4(NH_4)_2HPO_4\rightleftharpoons 2NH_3+H_3PO_4

This reaction highlights the compound's ability to act as a source of nitrogen and phosphorus in biological systems .

Mechanism of Action

Process and Data

The mechanism by which diamine phosphate enhances yeast growth involves several biochemical processes:

  • Nutrient Supply: It provides essential nitrogen and phosphorus, vital for yeast metabolism.
  • pH Control: Diamine phosphate acts as a buffer, helping maintain optimal pH levels during fermentation.
  • Enhancement of Metabolic Activity: By supplying necessary nutrients, it accelerates fermentation rates, leading to increased production of carbon dioxide and alcohol.

Experimental data indicate that incorporating diamine phosphate into fermentation media significantly boosts yeast biomass production compared to control groups lacking this nutrient .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Solubility: Highly soluble in water
  • Melting Point: Decomposes before melting at high temperatures.

Chemical Properties

  • pH Level: Typically neutral to slightly acidic when dissolved in water.
  • Stability: Stable under normal conditions but may decompose under extreme heat or acidic environments.

Relevant analyses have shown that diamine phosphate remains effective as a nutrient source even at varying pH levels, making it versatile for different applications .

Applications

Diamine phosphate has numerous scientific uses across various fields:

  1. Agriculture: Used as a fertilizer due to its high nutrient content, promoting plant growth.
  2. Food Industry: Serves as a yeast nutrient in baking and fermentation processes.
  3. Pharmaceuticals: Utilized in formulations requiring stable sources of nitrogen and phosphorus.
  4. Water Treatment: Acts as a scale inhibitor by chelating metal ions that contribute to scaling.
Synthesis Methodologies and Industrial Production Techniques

Optimization of Reaction Parameters in Tubular Reactor Systems

Tubular reactor systems have revolutionized DAP production by enabling precise control over reaction kinetics and product quality. These systems facilitate the exothermic reaction between phosphoric acid (H₃PO₄) and ammonia (NH₃) under carefully optimized conditions. Key parameters include:

  • Temperature Control: Maintaining temperatures between 110-150°C ensures complete reaction while minimizing ammonia volatilization. Elevated temperatures (up to 320°F/160°C) in pressurized systems significantly increase the heat content of the discharged melt, reducing downstream drying requirements [8].
  • Pressure Management: Operating at pressures up to 51 psig (pounds per square inch gauge) dramatically reduces ammonia losses compared to atmospheric systems. High-pressure operation (70 kPa) enables superior moisture separation from the reaction melt through specially designed slotted discharge systems [1] [8].
  • Residence Time: Retention times between 15 seconds to 5 minutes in continuous reactors allow complete ammoniation. Extended contact time ensures near-complete conversion to DAP, achieving target N:P mole ratios of approximately 1.54:1 in the slurry [8].
  • Acid Concentration: Concentrated phosphoric acid (54% P₂O₅) is introduced in a counter-current flow configuration to dilute acid streams, ensuring thorough mixing before ammonia introduction. This configuration prevents premature corrosion and improves reaction homogeneity [8].

Table 1: Optimized Reaction Parameters in Modern Tubular Reactors for DAP Production

ParameterConventional RangeOptimized RangeImpact on Process
Temperature90-120°C110-150°C↑ Reaction completion; ↑ Melt enthalpy
PressureAtmospheric51-70 psig↓ NH₃ losses; ↑ Moisture separation efficiency
Residence Time1-2 hours15 sec - 5 min↑ Throughput; ↓ Reactor volume required
NH₃:H₃PO₄ Molar Ratio1.8-2.0:11.5-1.6:1↓ Scaling; ↑ Process stability
Acid Concentration40-45% P₂O₅50-54% P₂O₅↓ Water content; ↓ Drying energy requirement

The strategic implementation of anti-scaling protocols enhances operational continuity. These include controlled sulfuric acid addition and periodic hot aqua ammonia soaks that dissolve aluminum phosphate (AlPO₄) and iron phosphate deposits. The distinctive slotted discharge design prevents plugging—a common failure mode in perforated-pipe reactors—especially at commercial-scale production rates exceeding 70 tons/hour [8]. These innovations collectively enable throughput increases of 40% with minimal retrofitting costs.

Granulation Process Innovations for Enhanced Product Yield

Granulation transforms DAP slurry into hard, dust-resistant granules suitable for bulk handling and storage. Key innovations focus on particle size control and energy reduction:

  • Particle Size Management: Implementation of a diversion step before classification screens enables targeted production of 2-4 mm granules. Oversized particles undergo milling and recycling, while undersized fractions (<2 mm) are reintroduced into the granulator as seed material. This approach enhances the yield of commercially valuable granules to over 85% [1].
  • Thermal Efficiency Improvements: The integration of high-temperature (320°F) melts from pressurized reactors directly into rotary granulators reduces supplemental heat requirements. The high-velocity spray creates intimate contact between the melt and recycled solids, enhancing ammoniation efficiency and reducing granulator ammonia losses [8].
  • Recycle Ratio Optimization: Conventional DAP processes required 5-6 tons of recycle per ton of product. Modern systems incorporating pressurized reactors and optimized melt distribution achieve recycle ratios of 3-4:1, significantly reducing material handling and energy costs [8].
  • Waste Heat Integration: Industrial heat pumps recover low-grade waste heat (80-120°C) from granulation and drying exhaust streams. Upgraded heat is reused in granulator air streams or pre-neutralization tanks, reducing primary energy demand. For example, Alcoa's aluminum plant integration demonstrates potential for direct energy recycling in co-located facilities [6].

Table 2: Granulation Performance Improvements with Advanced Technologies

Granulation ParameterConventional ProcessInnovative ProcessOperational Benefit
Recycle Ratio5-6:13-4:1↓ 40% Material handling costs
Product-Sized Granule Yield65-75%85-90%↑ Product output; ↓ Reprocessing needs
Fossil Fuel Drying Energy3-4 × 10⁵ Btu/ton1.5-2 × 10⁵ Btu/ton↓ 40-50% Energy consumption
NH₃ Loss in Granulator8-12% of feed3-5% of feed↓ Raw material costs; ↓ Emission control burden
Granule Crush Strength2-3 lbs/mm4-6 lbs/mm↑ Product quality; ↓ Degradation during handling

The adoption of high-velocity melt distribution (4× higher than atmospheric systems) ensures uniform coating of recycled fines, producing spherical granules with improved crush strength (4-6 lbs/mm). This reduces degradation during bulk handling and storage while enhancing product appearance and marketability [8].

Comparative Analysis of Pre-Neutralization vs. Multi-Stage Ammoniation Strategies

DAP production employs two principal acid ammoniation strategies with distinct operational and economic implications:

  • Pre-Neutralization: This conventional approach partially ammoniates phosphoric acid in a tank reactor to a mole ratio of 1.2-1.4 before transferring slurry to the granulator for final ammoniation. While operationally simpler, it suffers from high recycle ratios (5-6:1) and significant fossil fuel consumption (3-4×10⁵ Btu/ton) for drying high-moisture granules [1] [8].
  • Multi-Stage Ammoniation: Modern pressure reactors achieve near-complete ammoniation (N:P ratio ~1.54:1) in a single pressurized unit. This strategy delivers a superheated, low-moisture melt directly to the granulator, reducing both recycle ratios (3-4:1) and drying energy by 40-50%. The inclined reactor design with variable-area slots maintains pressure while preventing plugging [8].
  • Hybrid Acid Feeding: Avoiding premixing of phosphoric and sulfuric acid streams prevents severe corrosion. Concentrated H₃PO₄ and dilute acid from scrubbers enter the reactor in counter-current flows, enabling precise stoichiometric control while minimizing scaling [8].
  • Industrial Symbiosis Integration: Multi-stage systems facilitate energy cascading to adjacent processes. For example, a Spanish metal processing plant utilizes district heating return lines (60°C) upgraded via high-temperature heat pumps to produce steam for DAP granulation, saving 13,000 MWh thermal energy annually [6].

Table 3: Performance Comparison of DAP Production Strategies

Performance MetricPre-NeutralizationMulti-Stage AmmoniationAdvantage Factor
Recycle Ratio (ton/ton product)5-63-4↓ 40% Material handling
Drying Energy (Btu/ton)300,000-400,000150,000-200,000↓ 50% Fossil fuel consumption
Reactor NH₃ Loss (%)10-153-5↓ 60-70% Ammonia consumption
Capital Cost ($/ton capacity)$433,000$100,000 (retrofit)↓ 77% Investment cost
Production ScalabilityModerate (≤50 tph)High (≥70 tph)↑ 40% Throughput

The economic advantage of multi-stage systems is profound: Retrofitting a 50-ton/hour conventional plant costs approximately $100,000 while increasing capacity to 70 tons/hour—a 40% throughput gain at just $5,000 per added ton capacity [8]. Furthermore, multi-stage systems demonstrate superior emission control through integrated scrubbing of exhaust gases with feed acids, minimizing ammonia and particulate releases.

Waste Heat Utilization and Energy Efficiency in Large-Scale Manufacturing

Industrial DAP synthesis generates substantial low-grade heat (80-150°C), historically dissipated via cooling towers or direct venting. Modern systems capture this energy through:

  • High-Temperature Heat Pumps: These systems upgrade waste heat from reactor cooling jackets, granulator exhaust (90-110°C), and dryer off-gases for reuse in process heating. At Germany's Weissenborn paper mill, integrated heat pumps reduced natural gas consumption by 453,000 m³/year and cut CO₂ emissions by 231 tonnes annually through waste heat recovery from paper processing for fertilizer production [6].
  • Cogeneration Integration: The COPRO project demonstrates heat-to-power conversion for rural industrial complexes. Norwegian facilities (e.g., Alcoa Mosjøen) convert surplus heat to electricity using organic Rankine cycles, delivering power back to electrolytic processes. This approach is particularly valuable where direct heat reuse is impractical due to limited local demand [2].
  • Industrial-Urban Symbiosis: Waste heat from DAP production (120-150°C) can supply district heating networks. A Catalonian metal plant producing cosmetic caps utilizes upgraded waste heat (via 150°C heat pumps) from a nearby fertilizer facility, saving 13,000 MWh thermal energy and 1,200 tonnes CO₂ annually [6].
  • Process-Optimized Heat Recovery: Pinch analysis reveals 40-60% recovery potential in DAP plants. Strategic placement of economizers preheats incoming phosphoric acid using granulator exhaust gases, reducing steam demand. Additionally, heat from the exothermic ammoniation reaction vaporizes water in the reaction melt, reducing downstream drying loads when effectively managed [1] [8].

The thermodynamic optimization of DAP synthesis loops is increasingly critical. For instance, controlling the N:P mole ratio at 1.5:1 and temperature at 250°F (121°C) maintains water partial pressure above 3,500 mm Hg, preventing ammonia vaporization while enabling efficient water removal. This precise control avoids the 30% ammonia losses experienced in early atmospheric reactors operating at suboptimal ratios [8]. Combined with advanced heat recovery, these measures reduce overall plant energy intensity by 35-50% while maintaining production throughput.

Properties

CAS Number

287488-11-3; 7783-28-0

Product Name

Diamine phosphate

IUPAC Name

azane;phosphoric acid

Molecular Formula

H9N2O4P

Molecular Weight

132.056

InChI

InChI=1S/2H3N.H3O4P/c;;1-5(2,3)4/h2*1H3;(H3,1,2,3,4)

InChI Key

MNNHAPBLZZVQHP-UHFFFAOYSA-N

SMILES

N.N.OP(=O)(O)O

Solubility

not available

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